

Precision Stereochemical Control: Utilizing (R)-Tetrahydrofuran-3-ol in API Synthesis

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Compound of Interest

Compound Name: (R)-tetrahydrofuran-3-ol
hydrochloride

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Introduction: The Strategic "Chiron"

(R)-Tetrahydrofuran-3-ol (CAS 86087-24-3) is a critical chiral building block ("chiron") in modern medicinal chemistry.^[1] While simple in structure, its rigid five-membered ether ring offers metabolic stability and improved solubility compared to carbocyclic analogs.

Its primary industrial significance lies in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin analogs) and Kinase Inhibitors (e.g., ALK/ROS1 targets). The utility of the (R)-enantiomer is defined by its ability to access both enantiomeric series of products depending on the reaction pathway chosen:

- Pathway A (Inversion): Accessing (S)-configured ethers via Mitsunobu or Sulfonate displacement (critical for Empagliflozin).^[1]
- Pathway B (Retention): Accessing (R)-configured ethers via S_NAr or base-mediated alkylation.^[1]

Reagent Handling Note: This reagent is frequently supplied as the hydrochloride salt to prevent oxidative degradation and polymerization. The salt form is hygroscopic and acidic; direct use in

organometallic or base-sensitive reactions will result in failure. Protocol 1 (below) is mandatory before initiating synthesis.

Pre-Analytical Workflow: Salt Neutralization

Objective: Isolate the free-base (R)-tetrahydrofuran-3-ol from its hydrochloride salt for use in anhydrous catalysis.

Protocol 1: Quantitative Free-Basing[1]

- Reagents: (R)-Tetrahydrofuran-3-ol HCl (10.0 g), Potassium Carbonate (, sat. aq.), Dichloromethane (DCM), Magnesium Sulfate ().
- Equipment: Separatory funnel, Rotary evaporator, High-vacuum manifold.[1]

Step-by-Step Procedure:

- Dissolution: Dissolve 10.0 g of the HCl salt in 20 mL of distilled water. The solution will be acidic (pH ~2).
- Neutralization: Slowly add saturated aqueous while stirring until gas evolution ceases and pH reaches ~9–10. Caution: Exothermic.[1]
- Extraction: Extract the aqueous layer with DCM (3 x 30 mL). The product is highly soluble in DCM.
 - Note: Avoid Diethyl Ether if possible, as the product volatility makes solvent removal difficult without yield loss.
- Drying: Combine organic layers, dry over anhydrous for 15 minutes, and filter.
- Concentration: Concentrate under reduced pressure (35°C water bath, >200 mbar).

- Critical Step: Do not apply high vacuum (<10 mbar) for extended periods at room temperature, as the free alcohol is volatile.
- Yield Check: Expected recovery >95% as a colorless oil. Verify by ¹H NMR (absence of broad NH/OH exchange peaks associated with HCl salts).

Core Application A: Stereoinvertive Synthesis (The "Empagliflozin" Route)

Context: Many bioactive ethers, including the SGLT2 inhibitor class, require the (S)-configuration at the tetrahydrofuran ring. To achieve this from the (R)-starting material, researchers utilize the Mitsunobu Reaction, which proceeds with complete Walden inversion.

Protocol 2: Mitsunobu Coupling to Aryl Ethers

Reaction: (R)-THF-3-ol + Phenol

(S)-3-Phenoxytetrahydrofuran[1]

Parameter	Specification
Reagent Stoichiometry	Alcohol (1.0 eq) : Phenol (1.1 eq) : PPh ₃ (1.2 eq) : DIAD (1.2 eq)
Solvent	Anhydrous THF or Toluene (0.2 M)
Temperature	0°C (addition) 23°C (reaction)
Atmosphere	Nitrogen or Argon (Strictly anhydrous)

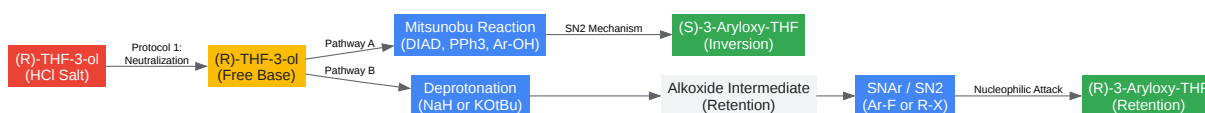
Step-by-Step Methodology:

- Charge: To a flame-dried flask, add (R)-tetrahydrofuran-3-ol (free base, 1.0 eq), the target Phenol (1.1 eq), and Triphenylphosphine (, 1.2 eq). Dissolve in anhydrous THF.
- Cool: Cool the mixture to 0°C in an ice bath.

- Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 20 minutes.
 - Mechanistic Insight: Slow addition prevents the formation of hydrazine byproducts and controls the exotherm. The solution will turn yellow/orange.
- Reaction: Remove ice bath and stir at room temperature for 12–18 hours.
- Workup: Quench with water (minimal). Concentrate to remove THF. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate Triphenylphosphine oxide ().^[1] Filter off the solid.^[2]
- Purification: Flash chromatography (SiO₂).
 - Outcome: The product will possess the (S)-configuration (Inversion).

Visualization: The Stereoconversion Pathway

The following diagram illustrates the divergent pathways available from the single (R)-enantiomer source.



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Caption: Divergent synthesis showing how (R)-THF-3-ol can access both (S) and (R) ether products via mechanism-specific protocols.^[1]

Core Application B: Stereoretentive Synthesis (Kinase Inhibitors)

Context: In the synthesis of kinase inhibitors (e.g., ALK or EGFR inhibitors), the THF ring is often attached to an electron-deficient heterocycle (like a fluoropyridine or chloropyrimidine) via

Nucleophilic Aromatic Substitution (S_NAr).[1] This process retains the stereochemistry of the alcohol.

Protocol 3: S_NAr Coupling

Reaction: (R)-THF-3-ol + 4-Chloropyrimidine

(R)-3-(Pyrimidin-4-yloxy)tetrahydrofuran[1]

Step-by-Step Methodology:

- Activation: Dissolve (R)-tetrahydrofuran-3-ol (1.0 eq) in anhydrous DMF or DMSO (0.5 M). Cool to 0°C.
- Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 minutes at 0°C.
 - Observation: Hydrogen gas evolution must cease before proceeding.
- Coupling: Add the heteroaryl halide (e.g., 2,4-dichloropyrimidine, 1.1 eq).
- Heating: Warm to Room Temperature. If the heterocycle is unreactive, heat to 60–80°C.
 - Warning: Excessive heat (>100°C) with strong bases can cause E2 elimination, converting the THF ring into a dihydrofuran byproduct.
- Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/DMSO. Dry and concentrate.
 - Outcome: The product retains the (R)-configuration.

Quality Control & Analytics

Validating the enantiomeric excess (ee%) is crucial, especially after Mitsunobu reactions where partial racemization is a risk if the reaction temperature is uncontrolled.

Chiral HPLC Method (Recommended)

Because the THF-3-ol chromophore is weak, derivatization (e.g., with benzoyl chloride) is often required for UV detection unless the coupled product (aryl ether) is being analyzed.[1]

Method for Aryl-Ether Products (e.g., Empagliflozin intermediates):

- Column: Daicel Chiralpak AD-H or IA (Amylose-based).[1]
- Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (targeting the aryl ring).
- Elution Order: typically (S) elutes before (R) on AD-H columns for this class, but must be verified with a racemate standard.

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